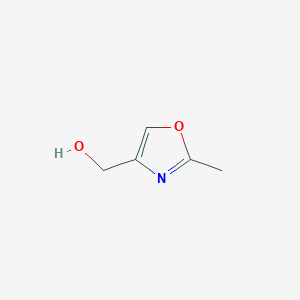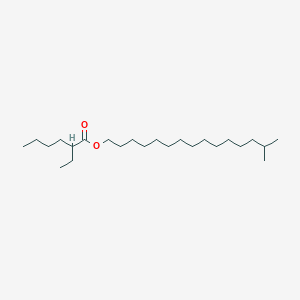
5-Bromo-4-(trifluoromethyl)thiazol-2-amine
概要
説明
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a chemical compound with the molecular formula C4H2BrF3N2S . It has a molecular weight of 247.04 . It is a solid substance that is white to yellow in color .
Synthesis Analysis
The synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine involves the reaction of 4-(trifluoromethyl)thiazol-2-amine with N-bromosuccinimide in the presence of acetic acid . The reaction is carried out in acetonitrile at 0-25°C for 2 hours .Molecular Structure Analysis
The InChI code for 5-Bromo-4-(trifluoromethyl)thiazol-2-amine is 1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10) . The InChI key is DSEAYBLLHONPRM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a solid substance that is white to yellow in color . It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .科学的研究の応用
Medicinal Chemistry and Drug Development
- Analgesic and Anti-Inflammatory Properties : Research has shown that this compound exhibits significant analgesic and anti-inflammatory activities . These properties make it a potential candidate for drug development in pain management and inflammation-related disorders.
Organic Synthesis and Chemical Reactions
- Synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine : The compound can be synthesized by reacting the appropriate precursors. For example, N-bromosuccinimide can be added dropwise to a stock solution of the product from an earlier step . Researchers can explore various synthetic routes to access this compound for further investigations.
Safety and Hazards
作用機序
and CAS number 136411-21-7, has garnered interest due to its diverse biological activities . Here’s a breakdown of the requested points:
特性
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEAYBLLHONPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577200 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)thiazol-2-amine | |
CAS RN |
136411-21-7 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)


![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)


![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)




